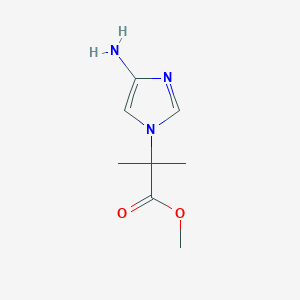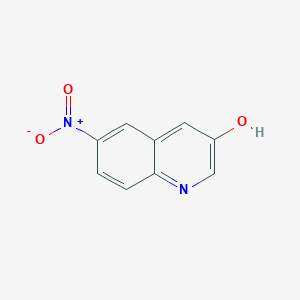![molecular formula C10H13N3O B11908650 (2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol CAS No. 171495-14-0](/img/structure/B11908650.png)
(2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and has been explored for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol typically involves the construction of the imidazo[4,5-b]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethyl-3-methylpyridine with formaldehyde and ammonia can yield the desired imidazo[4,5-b]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that enhance reaction efficiency is also common in industrial settings .
化学反応の分析
Types of Reactions
(2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
科学的研究の応用
Chemistry
In chemistry, (2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its imidazo[4,5-b]pyridine core is known to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound have been investigated for their potential to treat various diseases, including cancer, infectious diseases, and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of (2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .
類似化合物との比較
Similar Compounds
Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:
- 2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
- 2-Ethyl-5,7-dimethyl-3-[2’-(1H-tetrazole-5-yl)biphenyl-4-ylmethyl]-3H-imidazo[4,5-b]pyridine
Uniqueness
What sets (2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol apart is its specific functional groups and their positions on the imidazo[4,5-b]pyridine core. These unique features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
171495-14-0 |
|---|---|
分子式 |
C10H13N3O |
分子量 |
191.23 g/mol |
IUPAC名 |
(2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridin-5-yl)methanol |
InChI |
InChI=1S/C10H13N3O/c1-3-8-12-9-6(2)4-7(5-14)11-10(9)13-8/h4,14H,3,5H2,1-2H3,(H,11,12,13) |
InChIキー |
FSUJIZWLZSUYMV-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(N1)C(=CC(=N2)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11908572.png)





![2-Methoxythieno[3,2-d]pyrimidin-4-ol](/img/structure/B11908613.png)
![6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline](/img/structure/B11908614.png)





